molecular formula C16H21N3O2 B7092178 N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide

Cat. No.: B7092178
M. Wt: 287.36 g/mol
InChI Key: JIQDKDFPRLJHTL-UHFFFAOYSA-N
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Description

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy group and a methyl group, as well as a benzamide moiety. The compound’s distinct chemical structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Amide Formation: The final step involves the formation of the benzamide moiety by reacting the substituted pyrazole with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Methanol, methyl iodide, various nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide: Unique due to its specific substitution pattern on the pyrazole ring and benzamide moiety.

    Other Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring or benzamide moiety, such as N-[1-(4-chloro-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-6-11(2)8-13(7-10)16(20)17-12(3)15-14(21-5)9-19(4)18-15/h6-9,12H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQDKDFPRLJHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C)C2=NN(C=C2OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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